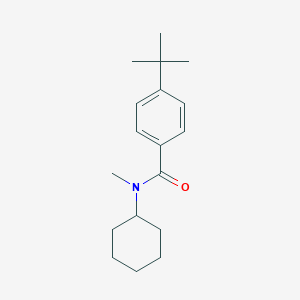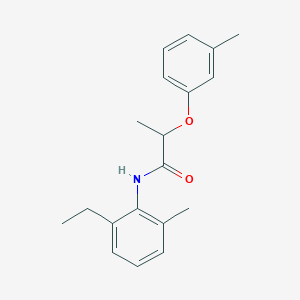![molecular formula C18H14BrN3O4S2 B250147 5-bromo-N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250147.png)
5-bromo-N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has been widely used in the field of scientific research. It is a potent inhibitor of the BPTF protein, which plays a crucial role in chromatin remodeling and gene expression regulation.
Mechanism of Action
5-bromo-N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide inhibitor binds to the bromodomain of this compound protein, which is responsible for recognizing acetylated lysine residues on histone proteins. By inhibiting the binding of this compound protein to chromatin, this compound inhibitor prevents the recruitment of other chromatin remodeling factors, leading to the repression of gene expression. The mechanism of action of this compound inhibitor has been extensively studied using biochemical and structural approaches.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a significant impact on gene expression and chromatin remodeling. It has been shown to inhibit the expression of genes involved in cell proliferation, cell survival, and DNA damage response. This compound inhibitor has also been shown to induce apoptosis in cancer cells. In addition, this compound inhibitor has been shown to affect the differentiation of stem cells and the development of embryos.
Advantages and Limitations for Lab Experiments
5-bromo-N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of this compound protein, which makes it an ideal tool for studying the role of this compound protein in biological processes. This compound inhibitor is also easy to synthesize and purify, which makes it readily available for scientific research. However, this compound inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, this compound inhibitor may have off-target effects on other proteins that contain bromodomains.
Future Directions
There are several future directions for the research on 5-bromo-N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide inhibitor. One direction is to investigate the long-term effects of this compound inhibitor on cells and organisms. Another direction is to study the role of this compound protein in different biological processes using this compound inhibitor. Additionally, the development of more potent and selective inhibitors of this compound protein could lead to new therapeutic targets for cancer and other diseases.
Synthesis Methods
The synthesis of 5-bromo-N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide inhibitor involves the reaction of 5-bromo-2-furoic acid with 4-aminobenzenesulfonamide and thiocarbonyldiimidazole. The reaction yields this compound inhibitor as a white solid with a melting point of 267-269°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
Scientific Research Applications
5-bromo-N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide inhibitor has been extensively used in scientific research to study the role of this compound protein in chromatin remodeling and gene expression regulation. It has been shown to inhibit the binding of this compound protein to chromatin, leading to the repression of gene expression. This compound inhibitor has been used to study the role of this compound protein in various biological processes, including embryonic development, stem cell differentiation, and cancer progression.
Properties
Molecular Formula |
C18H14BrN3O4S2 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14BrN3O4S2/c19-16-11-10-15(26-16)17(23)21-18(27)20-12-6-8-14(9-7-12)28(24,25)22-13-4-2-1-3-5-13/h1-11,22H,(H2,20,21,23,27) |
InChI Key |
ICAJFEITEHJYNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)

![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

